molecular formula C14H18O2 B8673895 (1-Phenyl-cyclohexyl)-acetic acid CAS No. 32231-03-1

(1-Phenyl-cyclohexyl)-acetic acid

Cat. No. B8673895
CAS RN: 32231-03-1
M. Wt: 218.29 g/mol
InChI Key: XKYZEOPYLMISLN-UHFFFAOYSA-N
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Patent
US07202253B2

Procedure details

Compound 1 (3.58 g, 17.96 mmol) and KOH (4.42 g, 78.77 mmol) in ethylene glycol (35 mL) was heated at 170° C. for 48 h then cooled to rt. The reaction mixture was diluted with H2O then extracted with Et2O (2×). The aqueous phase was acidified with 6N HCl then extracted with Et2O (3×) and dried over anhydrous sodium sulfate to give (1-phenyl-cyclohexyl)-acetic acid (3.43 mg, 88%) as a tan solid. Mass Spec [M+H]+=219.1.
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C@@H:3](N)[C@@H:2]1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-:11].[K+].[OH2:13]>C(O)CO>[C:5]1([C:2]2([CH2:3][C:1]([OH:13])=[O:11])[CH2:6][CH2:5][CH2:2][CH2:1][CH2:3]2)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
C1[C@H]([C@@H]1N)C2=CC=CC=C2
Name
Quantity
4.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with Et2O (2×)
EXTRACTION
Type
EXTRACTION
Details
then extracted with Et2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.